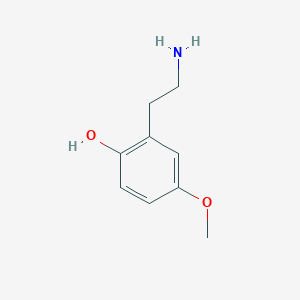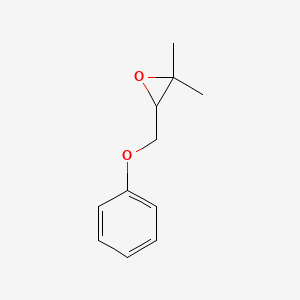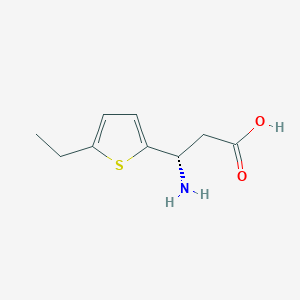
(3-Amino-2-methylpropyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-amino-2-methylpropyl chain. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to yield the target product .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to produce boronic acids .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Coupled organic products, such as biaryl compounds.
Scientific Research Applications
(3-Amino-2-methylpropyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can also participate in Suzuki-Miyaura coupling reactions, where it transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
(2-Methylpropyl)boronic acid: Similar structure but lacks the amino group.
Phenylboronic acid: Contains a phenyl group instead of the 3-amino-2-methylpropyl chain.
4-Carboxy-2-nitrophenyl boronic acid: Contains additional functional groups that provide different reactivity.
Uniqueness: (3-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C4H12BNO2 |
|---|---|
Molecular Weight |
116.96 g/mol |
IUPAC Name |
(3-amino-2-methylpropyl)boronic acid |
InChI |
InChI=1S/C4H12BNO2/c1-4(3-6)2-5(7)8/h4,7-8H,2-3,6H2,1H3 |
InChI Key |
DZTWPWBBBQUWNI-UHFFFAOYSA-N |
Canonical SMILES |
B(CC(C)CN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)






![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)


![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)

![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
